3,7-Dimethyl-1,7-octadien-3-ol
Description
Contextualization within Acyclic Monoterpenoid Alcohol Chemistry
3,7-Dimethyl-1,7-octadien-3-ol is classified as an acyclic monoterpenoid alcohol. hmdb.caymdb.cahmdb.ca This classification stems from its ten-carbon backbone (C10H18O), which is characteristic of monoterpenoids. nist.govnih.gov These compounds are biosynthetically derived from two isoprene (B109036) units. The "acyclic" designation indicates that its carbon chain does not form a ring structure. hmdb.caymdb.cahmdb.ca As a tertiary alcohol, the hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms, which influences its reactivity and chemical properties. hmdb.caymdb.ca
The broader family of acyclic monoterpenoid alcohols includes several well-known isomers with significant commercial and research applications, such as geraniol (B1671447), nerol, and the more common β-linalool. foodb.canih.gov The position of the double bonds and the hydroxyl group distinguishes this compound from these related compounds, defining its specific chemical behavior and spectroscopic characteristics. nist.govnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 3,7-dimethylocta-1,7-dien-3-ol |
| CAS Number | 598-07-2 |
| Synonyms | α-Linalool |
Overview of Stereoisomerism and Enantiomeric Forms
While this compound itself has a chiral center at the C3 position, the most extensively studied stereoisomers in this structural family belong to its isomer, 3,7-dimethyl-1,6-octadien-3-ol (linalool). The chiral nature of the C3 carbon in linalool (B1675412) gives rise to two distinct enantiomers, each with unique properties and biological occurrences.
(S)-(+)-Linalool, also known as coriandrol, is one of the two enantiomers of linalool. nih.gov It is designated as the (S)-enantiomer based on the Cahn-Ingold-Prelog priority rules for stereochemical assignment. nih.gov This form is dextrorotatory, meaning it rotates plane-polarized light to the right (+). thegoodscentscompany.com
(S)-(+)-Linalool is found in the essential oils of various plants, including coriander. nih.govresearchgate.net It is known for its floral and slightly woody aroma. thegoodscentscompany.com Research has focused on its synthesis and its role as a flavoring and fragrance agent. nih.govacs.org
Interactive Data Table: Properties of (S)-(+)-3,7-Dimethyl-1,6-octadien-3-ol
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (3S)-3,7-dimethylocta-1,6-dien-3-ol |
| CAS Number | 126-90-9 |
| Synonyms | (+)-Linalool, d-linalool, Coriandrol |
Data sourced from PubChem and NIST WebBook. nih.govnist.govpharmaffiliates.com
(R)-(-)-Linalool, also referred to as licareol, is the other enantiomer of linalool. nih.gov It is the (R)-enantiomer and is levorotatory, rotating plane-polarized light to the left (-). nih.govpharmaffiliates.com
This enantiomer is a common constituent of essential oils from plants like lavender and rosewood. ymdb.cabiosynth.com Its scent is often described as more floral and sweet compared to its (S)-counterpart. hmdb.ca The distinct olfactory properties of the two enantiomers highlight how stereochemistry can significantly impact biological perception.
Interactive Data Table: Properties of (R)-(-)-3,7-Dimethyl-1,6-octadien-3-ol
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (3R)-3,7-dimethylocta-1,6-dien-3-ol |
| CAS Number | 126-91-0 |
| Synonyms | (-)-Linalool (B1674924), l-linalool, Licareol |
Data sourced from PubChem. nih.govpharmaffiliates.comthegoodscentscompany.com
Significance in Natural Product Chemistry and Biosynthesis Studies
This compound and its isomers are significant in the study of natural products. They are key components of the volatile organic compounds released by many plant species, playing roles in plant defense and pollinator attraction. pherobase.comhmdb.ca
The biosynthesis of these acyclic monoterpenoid alcohols in plants typically begins with the condensation of dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl pyrophosphate (GPP). hmdb.ca The enzyme linalool synthase (LIS) then facilitates the conversion of GPP to linalool. hmdb.ca While the biosynthesis of the more common 3,7-dimethyl-1,6-octadien-3-ol (linalool) is well-documented, the specific enzymatic pathways leading to the formation of the 1,7-octadien-3-ol (B8725285) isomer are a subject of ongoing research. The presence of these compounds in plant methanolic extracts, as shown in studies using GC-MS analysis, underscores their role as plant metabolites. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,7-dien-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,11H,1-2,6-8H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJHTGZQPKPEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(C)(C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975206 | |
| Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-07-2 | |
| Record name | α-Linalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1,7-octadien-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dimethylocta-1,7-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyl-1,7-octadien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.015 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyl 1,7 Octadien 3 Ol
Chemical Synthesis Approaches and Strategies
The synthesis of 3,7-dimethyl-1,7-octadien-3-ol, commonly known as linalool (B1675412), is a subject of extensive research due to its importance in the fragrance and flavor industries, as well as its role as a precursor for other valuable chemicals like vitamins A and E. nih.govgoogle.com Methodologies for its synthesis are diverse, ranging from classical organic reactions to modern biocatalytic processes.
Regioselective and Stereoselective Syntheses of Enantiomers
This compound possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (S)-(+)-linalool and (R)-(-)-linalool. These enantiomers exhibit distinct olfactory properties, with the (S)-form described as sweet and floral, while the (R)-form is perceived as more woody and lavender-like. wikipedia.org Consequently, the development of synthetic methods that can selectively produce one enantiomer over the other is of significant commercial and scientific interest.
Enzymatic reactions have shown considerable promise in achieving high enantioselectivity. For instance, linalool dehydratase isomerase (LinD) has been studied for its ability to catalyze the dehydration of α-allyl methyl alcohols. While initially thought to be highly selective for the S-enantiomer, recent findings indicate that its selectivity can be influenced by reaction conditions, allowing for the tailored synthesis of different olefin products from racemic alcohols. acs.orgacs.org This enzymatic approach offers a pathway for the kinetic resolution of racemic linalool, enabling the separation of its enantiomers.
Asymmetric synthesis provides another powerful tool for accessing enantiomerically pure linalool. One documented approach involves the enantioselective ring opening of alkenyl oxiranes using iridium catalysts, which can lead to the formation of chiral tertiary alcohols. acs.org The stereochemical outcome of these reactions is dictated by the chiral ligand employed, allowing for the selective synthesis of either the (R) or (S) enantiomer.
The availability of both linalool enantiomers is crucial for the synthesis of other chiral natural products, such as the various stereoisomeric forms of linalool oxide. mdpi.com The synthesis of these oxides often starts from an enantiopure linalool precursor, which undergoes regioselective epoxidation followed by intramolecular cyclization. mdpi.com
Table 1: Olfactory Properties of Linalool Enantiomers
| Enantiomer | Common Name | Odor Description |
|---|---|---|
| (S)-(+)-Linalool | Coriandrol | Sweet, floral, petitgrain-like wikipedia.org |
Pathways from Defined Precursors and Intermediates
A well-established industrial route to linalool involves the use of acetylenic compounds. One such process begins with acetone (B3395972) and acetylene (B1199291), which are reacted to form methylbutynol. This intermediate is then used to produce methylheptenone, a key precursor that is subsequently converted to dehydrolinalool. The final step involves the semi-hydrogenation of dehydrolinalool to yield linalool.
Another synthetic pathway utilizes the reaction of 6-methyl-2-heptanone with acetylene in the presence of a base, such as potassium hydroxide (B78521) and ammonia, to produce 3,7-dimethyl-1-octyn-3-ol. This alkynol is then selectively hydrogenated to this compound using a palladium-based catalyst, such as a Lindlar catalyst (Pd/CaCO₃ poisoned with lead). google.com
The transformation of readily available monoterpenoids presents an alternative and often economically viable approach to linalool synthesis.
From α-Pinene: A significant industrial process for linalool production starts with α-pinene, a major component of turpentine. researchgate.net This multi-step synthesis involves:
Hydrogenation of α-pinene to pinane (B1207555).
Oxidation of pinane to pinane hydroperoxide.
Reduction of the hydroperoxide to produce pinanol.
Thermal isomerization (pyrolysis) of pinanol at high temperatures (350–600 °C) to yield linalool. nih.govresearchgate.net
From Geraniol (B1671447) and Nerol: Linalool can be obtained through the isomerization of its isomers, geraniol and nerol. wikipedia.org This transformation can be catalyzed by various transition metals or their oxides. google.comnih.gov For instance, the conversion of geraniol in the presence of certain catalysts can yield linalool, among other products. nih.gov The biosynthesis of linalool in plants also proceeds from geranyl pyrophosphate (GPP), which is a precursor to many monoterpenes, including geraniol and nerol. wikipedia.orgessencejournal.com
Table 2: Key Synthetic Transformations of Monoterpenoids to Linalool
| Precursor | Key Reaction Steps | Catalyst/Conditions |
|---|---|---|
| α-Pinene | Hydrogenation, Oxidation, Reduction, Pyrolysis | Pd/C, O₂, Pd/C, 350-600 °C nih.govresearchgate.net |
Principles of Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign and sustainable processes. Key areas of focus include the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste.
Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry. The use of enzymes like linalool synthase or whole-cell systems for the production of linalool from renewable resources such as sugars is an active area of research. nih.gov These bioproduction methods operate under mild conditions and can offer high selectivity, minimizing the need for protecting groups and reducing the formation of byproducts.
The development of safer reaction processes is another important aspect. For example, research into the epoxidation of linalool has focused on replacing hazardous peroxy acids with safer oxidants and employing robust, reusable catalysts. researchgate.net The use of air or oxygen as the oxidant in the synthesis of linalool precursors like 2-pinanol (B1220830) is another example of a cleaner, more environmentally friendly approach. google.com
Furthermore, there is a growing interest in utilizing alternative reaction media that are less harmful than traditional volatile organic solvents. This includes the exploration of reactions in water, ionic liquids, or even solvent-free systems to reduce the environmental impact of the synthesis process. rsc.org
Functional Group Transformations and Derivatization Strategies
The chemical reactivity of the hydroxyl group and the two double bonds in this compound allows for a wide range of functional group transformations and derivatization strategies. These reactions are not only important for the synthesis of other valuable compounds but also for analytical purposes.
Hydrogenation: The double bonds in linalool can be selectively or fully hydrogenated. Partial hydrogenation can yield dihydrolinalool, while complete hydrogenation results in the formation of tetrahydrolinalool. These saturated derivatives are more stable towards oxidation and are used in fragrance applications where greater stability is required. wikipedia.org
Esterification: The tertiary hydroxyl group of linalool can be esterified to produce linalyl esters. Linalyl acetate (B1210297), for example, is a widely used fragrance compound with a characteristic bergamot and lavender scent. wikipedia.org
Isomerization: As previously noted, linalool can be isomerized to its primary alcohol isomers, geraniol and nerol, under catalytic conditions. wikipedia.orggoogle.com
Epoxidation and Ring Opening: The selective epoxidation of the double bonds in linalool leads to the formation of linalool epoxides. These epoxides are versatile intermediates that can undergo subsequent ring-opening reactions to produce a variety of novel ethers and other derivatives with potential applications in the fine chemical industry. researchgate.net
Derivatization for Separation: Chemical derivatization can be employed as a strategy for separating complex mixtures. For instance, in the separation of linalool oxide isomers, the secondary alcohol functional group of the pyranoid forms can be selectively reacted with benzoyl chloride to form benzoate (B1203000) esters. This allows for their chromatographic separation from the unreacted tertiary alcohols of the furanoid isomers. mdpi.com
Table 3: Common Functional Group Transformations of Linalool
| Reaction Type | Reagent/Conditions | Product(s) |
|---|---|---|
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Dihydrolinalool, Tetrahydrolinalool wikipedia.org |
| Esterification | Carboxylic acid or derivative | Linalyl esters (e.g., Linalyl acetate) wikipedia.org |
| Isomerization | Catalyst (e.g., transition metal oxides) | Geraniol, Nerol wikipedia.orggoogle.com |
Reactions of the Hydroxyl Group
The tertiary hydroxyl group in this compound is a key functional group that readily participates in various chemical reactions. One of the most significant reactions is esterification, which is extensively utilized in the fragrance industry to produce valuable aromatic compounds.
Esterification of the hydroxyl group can be achieved through several methods. A common laboratory and industrial method involves the reaction of linalool with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or acyl chloride. For instance, the acetylation of linalool with acetic anhydride is a widely studied reaction to produce linalyl acetate. This reaction can be catalyzed by acids or bases. However, due to the allylic nature of the tertiary alcohol, acid-catalyzed esterification can be accompanied by side reactions like isomerization and cyclization. To circumvent these issues, alternative catalysts have been developed. For example, the use of a methylation-modified melamine (B1676169) catalyst in the reaction with acetic anhydride has been shown to be effective, with the advantage of being a solid catalyst that can be easily separated from the reaction mixture by cooling and filtration.
Another approach to esterification involves enzymatic catalysis, which offers high selectivity and milder reaction conditions. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), have been successfully employed for the synthesis of various linalyl esters. These enzymatic reactions can be performed in organic solvents or in solvent-free systems, using either carboxylic acids or anhydrides as acyl donors. The enzymatic approach is particularly advantageous for producing "natural" flavor and fragrance esters. For example, the enzymatic production of linalyl acetate using a free lipase from Aspergillus niger (PPL) in a solvent-free medium has been investigated to enrich essential oils.
Beyond esterification, the hydroxyl group can also be involved in intramolecular cyclization reactions. For example, the treatment of linalool with peracetic acid leads to the formation of a diastereoisomeric mixture of furanoid and pyranoid linalool oxides. This transformation proceeds through the regioselective epoxidation of the 6,7-double bond, followed by an acid-catalyzed intramolecular cyclization where the hydroxyl group acts as a nucleophile, attacking the epoxide ring.
Double Bond Reactivity and Rearrangements
The two double bonds in this compound exhibit distinct reactivity, allowing for selective transformations. The trisubstituted double bond at the 6,7-position is generally more reactive towards electrophiles than the terminal double bond at the 1,2-position.
A significant aspect of the chemistry of this compound is its susceptibility to rearrangements, particularly under acidic conditions. The acid-catalyzed conversion of linalool can lead to the formation of its isomers, the primary allylic alcohols geraniol and nerol, as well as the cyclic monoterpene alcohol α-terpineol. This rearrangement is believed to proceed through the formation of a tertiary carbocation, which can then undergo a 1,3-hydroxyl shift and double bond migration to yield geraniol and nerol. The ratio of these products is influenced by the reaction conditions, including the type of acid catalyst and the solvent used. For instance, the use of micro-mesoporous BEA-type zeolites as catalysts for the isomerization of linalool has been explored to control the selectivity towards geraniol and nerol.
Microbial transformations also offer a regioselective route for the isomerization of linalool. For example, the denitrifying bacterium strain 47Lol has been shown to isomerize linalool to geraniol without the formation of nerol, indicating the presence of a specific enzyme system capable of this selective rearrangement.
The double bonds can also undergo addition reactions. Hydrogenation of this compound can lead to the saturation of one or both double bonds, yielding dihydro- and tetrahydrolinalool, respectively. These saturated derivatives are often more stable towards oxidation and are used in applications where such stability is required. The selective hydrogenation of the terminal double bond can be achieved under specific catalytic conditions.
Furthermore, the reactivity of the double bonds is exploited in the synthesis of more complex structures. As mentioned previously, the regioselective mono-epoxidation of the trisubstituted double bond with reagents like m-chloroperbenzoic acid (mCPBA) is the initial step in the synthesis of linalool oxides.
Formation of Complex Derivatives (e.g., Esters, Acetates)
The formation of esters, particularly acetates, is a cornerstone of the chemical derivatization of this compound. Linalyl acetate, a major component of lavender and bergamot essential oils, is a highly sought-after fragrance ingredient.
The synthesis of linalyl acetate is well-documented and can be achieved through various methodologies as detailed in the table below. A common industrial method involves the reaction of linalool with acetic anhydride. The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield and minimizing the formation of byproducts from rearrangement reactions. For example, a process utilizing a methylation-modified melamine catalyst operates at 70-90 °C and normal pressure. Another approach involves azeotropic distillation to remove the acetic acid byproduct, which can interfere with the esterification reaction, using an entrainer like toluene.
Enzymatic methods provide an alternative route to linalyl acetate and other esters, often with high conversion rates and selectivity. The use of immobilized lipases allows for easier catalyst recovery and reuse. For instance, Novozym 435 has been used to catalyze the acetylation of linalool with acetic anhydride in a solvent-free system.
Besides acetates, a variety of other esters of this compound have been synthesized, each possessing unique olfactory properties. These include linalyl propionate (B1217596) and linalyl butyrate, which can be prepared using the corresponding acid anhydrides. The synthesis of these esters can also be achieved through enzymatic catalysis, reacting linalool with different carboxylic acids.
| Ester Derivative | Synthetic Method | Reactants | Catalyst/Conditions | Key Findings/Yield | Citation |
|---|---|---|---|---|---|
| Linalyl Acetate | Chemical Synthesis | Linalool, Acetic Anhydride | Methylation-modified melamine catalyst, 70-90°C | High activity and selectivity of the catalyst, which can be easily removed. | |
| Linalyl Acetate | Chemical Synthesis with Azeotropic Distillation | Linalool, Acetic Anhydride | Toluene as entrainer to remove acetic acid byproduct. | Improved esterification by removing inhibitory byproduct. | |
| Linalyl Acetate | Enzymatic Synthesis | Linalool, Acetic Anhydride | Immobilized lipase (Novozym 435), 60°C, solvent-free | High conversion rates achieved under mild conditions. | |
| Linalyl Acetate | Enzymatic Synthesis in Essential Oils | Linalool in Lavender and Basil oils, Acyl donor | Free lipase (PPL), solvent-free | Enrichment of essential oils with linalyl acetate was demonstrated. | umc.edu.dz |
| Linalyl Propionate | Chemical Synthesis | Linalyl chloride, Propionic anhydride, Potassium propionate | Cuprous iodide | Demonstrates the synthesis of esters other than acetate. | google.com |
| Linalyl Butyrate | Chemical Synthesis | Linalyl chloride, Butyric anhydride, Potassium butyrate | Cuprous iodide | Demonstrates the synthesis of esters other than acetate. | google.com |
| Various Linalyl Esters | Enzymatic Synthesis | Linalool, Various carboxylic acids (e.g., propionic acid) | Immobilized lipase (Novozym 435), 70°C | Higher production of esters was achieved in a solvent system compared to solvent-free. | nih.gov |
Analytical Characterization and Metabolomic Profiling of 3,7 Dimethyl 1,7 Octadien 3 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in 3,7-Dimethyl-1,7-octadien-3-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectra allow for the identification of all the different protons in the molecule. Key signals include those for the vinyl protons, the methyl groups, and the hydroxyl proton. Two-dimensional (2D) NMR techniques, such as Rotating frame Overhauser Effect SpectroscopY (ROESY), can provide further conformational details by showing the spatial proximity between different protons. For instance, studies on linalool (B1675412) inclusion complexes have used 2D ROESY to confirm the orientation of the molecule within a host cavity by observing correlations between linalool's protons and those of the host molecule. nih.gov
¹³C NMR spectroscopy is used to identify all the carbon atoms in this compound. The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., sp³, sp², C-O). Computational tools and spectral databases are often used in conjunction with experimental data to aid in the precise assignment of these signals.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Linalool
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (CH₂) | ~5.15 - 5.25 (dd) | ~111.8 |
| 2 (CH) | ~5.90 - 6.00 (dd) | ~144.9 |
| 3 (C-OH) | - | ~73.3 |
| 4 (CH₃) | ~1.30 (s) | ~27.9 |
| 5 (CH₂) | ~1.55 - 1.65 (m) | ~22.3 |
| 6 (CH₂) | ~2.00 - 2.15 (m) | ~41.7 |
| 7 (C) | - | ~135.0 |
| 8 (CH₃) | ~1.68 (s) | ~13.6 |
| 9 (CH₃) | ~1.60 (s) | ~25.9 |
| OH | Variable (s) | - |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is essential for both the identification and quantification of this compound. creative-proteomics.com The electron ionization (EI) mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint. creative-proteomics.comnist.gov
The molecular ion peak (M⁺) is often of low abundance due to the instability of the tertiary alcohol. mdpi.com A prominent fragmentation pathway involves the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment ion at m/z 136. mdpi.com Further fragmentation of this ion through the loss of a methyl radical (CH₃•) produces a significant ion at m/z 121. mdpi.com Other characteristic fragment ions are observed at m/z values such as 93, 80, 71, and 69, which correspond to various cleavage patterns within the molecule's structure. nih.govresearchgate.net This detailed fragmentation data allows for confident qualitative analysis. For quantitative purposes, specific ions can be monitored to measure the concentration of this compound in a sample. creative-proteomics.com
Table 2: Major Fragment Ions in the Mass Spectrum of this compound (Linalool)
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity |
|---|---|---|
| 154 | [M]⁺ (Molecular Ion) | Low |
| 136 | [M-H₂O]⁺ | Moderate |
| 121 | [M-H₂O-CH₃]⁺ | Moderate |
| 93 | [C₇H₉]⁺ | High |
| 71 | [C₄H₇O]⁺ | High |
| 69 | [C₅H₉]⁺ | Very High (Often Base Peak) |
| 43 | [C₃H₇]⁺ | High |
| 41 | [C₃H₅]⁺ | Very High |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule.
The most prominent features in the IR spectrum of this compound include a broad absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group. libretexts.org The presence of double bonds (C=C) is confirmed by stretching vibrations typically found near 1640-1680 cm⁻¹. libretexts.org Additionally, vinylic =C-H bond stretching absorptions are observed between 3020 and 3100 cm⁻¹. libretexts.org The spectrum also contains absorptions for sp³ C-H bonds (2850-2960 cm⁻¹) and C-O stretching vibrations. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | ~3400 (broad) |
| =C-H (Vinyl) | Stretching | ~3080 |
| C-H (Alkyl) | Stretching | ~2850 - 2970 |
| C=C (Alkene) | Stretching | ~1645 |
| C-O (Alcohol) | Stretching | ~1115 |
| =C-H (Vinyl) | Bending (out-of-plane) | ~920 and 995 |
Chromatographic Separations and Enantiomeric Analysis
Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as essential oils, and for resolving its enantiomers.
Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it allows for both quantification and identification.
A critical application of GC in the analysis of this compound is the separation of its enantiomers, (R)-(-)-linalool and (S)-(+)-linalool. Since enantiomers possess identical physical properties like boiling point, they cannot be separated on standard, non-chiral GC columns. acgpubs.org Enantioselective GC, utilizing capillary columns coated with a chiral stationary phase (CSP), is required for this purpose. acgpubs.orgsemanticscholar.org Modified cyclodextrins, such as alkyl-substituted cyclodextrins, are commonly used as CSPs. acgpubs.orgsemanticscholar.org These chiral selectors interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. gcms.cz This analysis is crucial for authenticity control of essential oils, as the enantiomeric distribution of linalool can be characteristic of a specific plant source. acgpubs.orgsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary method for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for its determination.
A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. nih.govnih.govresearchgate.net Detection is often performed using a photodiode array (PDA) detector at a low wavelength, such as 210 nm, due to the compound's limited UV chromophore. nih.govnih.govresearchgate.net HPLC methods have been developed and validated for the quantification of this compound in various plant extracts. nih.govnih.govresearchgate.net These methods are valued for their simplicity, speed, and efficiency. nih.gov For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid can be used in the mobile phase. sielc.com
Table 4: Example HPLC Method Parameters for Linalool Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) nih.govnih.govresearchgate.net |
| Mobile Phase | Acetonitrile:Water (e.g., 55:45, v/v) nih.govnih.govresearchgate.net |
| Flow Rate | 1.0 mL/min nih.govnih.govresearchgate.net |
| Detection Wavelength | 210 nm nih.govnih.govresearchgate.net |
| Column Temperature | 25 °C nih.govnih.govresearchgate.net |
| Retention Time | Approximately 8.5 min nih.gov |
Metabolomic Studies of this compound in Biological Systems
Metabolomic investigations into this compound, a volatile monoterpenoid, are crucial for understanding its role and distribution in various biological systems. While direct and extensive research specifically targeting this isomer is limited, valuable insights can be drawn from studies on the broader class of dimethyloctadienols and their isomers, which are known to be produced by various organisms, particularly microorganisms.
Detection and Quantification in Biological Matrices
The detection and quantification of this compound in biological matrices are primarily achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful tool for the analysis of volatile organic compounds (VOCs) like this monoterpenoid. Sample preparation is a critical first step and often involves methods such as headspace solid-phase microextraction (HS-SPME) for the extraction and concentration of volatile analytes from a sample matrix before their introduction into the GC-MS system.
Methodologies for the quantification of related monoterpenoids, such as linalool and its isomers, have been well-established and can be adapted for this compound. These methods typically involve the use of a suitable internal standard to ensure accuracy and precision. The development of a robust analytical method would require optimization of several parameters, including the choice of the SPME fiber coating, extraction time and temperature, and the GC column and temperature program.
High-performance liquid chromatography (HPLC) can also be employed for the quantification of monoterpenoids, often with UV detection. However, for volatile compounds like this compound, GC-MS is generally the preferred method due to its higher sensitivity and selectivity for such analytes.
Table 1: Analytical Methods for Terpenoid Quantification
| Analytical Technique | Sample Matrix | Key Findings |
| GC-MS with HS-SPME | Microbial Cultures | Enables the identification and quantification of a wide range of volatile organic compounds, including monoterpenoids, in the headspace of microbial cultures. |
| HPLC-UV | Plant Extracts | Suitable for the quantification of less volatile terpenoids; may require derivatization for certain compounds. |
Correlation with Microbial and Fungal Communities
The presence and concentration of this compound and its isomers in biological systems are often linked to the metabolic activities of microbial and fungal communities. Various yeasts and fungi are known to produce a diverse array of volatile organic compounds, including a variety of monoterpenoids. These compounds can serve as signaling molecules, antimicrobial agents, or metabolic byproducts.
For instance, a closely related isomer, (S)-3,7-Dimethyl-1,6-octadien-3-ol (linalool), has been reported in the fungus Eremothecium ashbyi. Furthermore, another related compound, 3,7-Dimethyl-octa-1,7-dien-3,6-diol, is suggested to be a potential unique metabolite of the yeast Saccharomyces cerevisiae. These findings strongly suggest that the presence of such dimethyloctadienol isomers can be indicative of the presence and metabolic state of specific microbial species.
Metabolomic studies that profile the VOCs emitted by different microbial communities can establish correlations between the abundance of specific microorganisms and the levels of particular volatile compounds. By analyzing the volatile profiles of complex biological samples, it may be possible to infer the composition and activity of the underlying microbial or fungal community. Such correlations are valuable for various applications, including disease diagnosis, food quality assessment, and understanding ecological interactions.
Table 2: Correlation of Dimethyloctadienol Isomers with Microbial Species
| Compound | Associated Microorganism | Significance |
| (S)-3,7-Dimethyl-1,6-octadien-3-ol | Eremothecium ashbyi | Indicates the potential for fungi to produce this class of compounds. |
| 3,7-Dimethyl-octa-1,7-dien-3,6-diol | Saccharomyces cerevisiae | Suggests a possible link between this diol and yeast metabolism. |
Further research focusing specifically on the metabolomic profiling of this compound is necessary to fully elucidate its biological significance and its specific correlations with microbial and fungal communities.
Mechanistic Investigations of Biological Activities of 3,7 Dimethyl 1,7 Octadien 3 Ol
Antimicrobial Action Mechanisms
3,7-Dimethyl-1,7-octadien-3-ol, commonly known as linalool (B1675412), is a naturally occurring monoterpene alcohol found in the essential oils of numerous plant species. nih.govnih.gov It has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including Pseudomonas fragi, Staphylococcus aureus, Candida albicans, and Aspergillus species. mdpi.comresearchgate.net The antimicrobial action of this compound is multifaceted, involving several disruptive effects on microbial cells. The primary mechanisms include compromising the cell membrane, disrupting vital metabolic processes, and interfering with intracellular components, ultimately leading to inhibited growth and cell death. nih.govmdpi.com
One of the most well-established antimicrobial mechanisms of this compound is its ability to damage the structural and functional integrity of the microbial cell membrane. mdpi.com This interaction leads to a cascade of detrimental effects. The compound's lipophilic nature facilitates its insertion into the lipid bilayer of the cell membrane, altering its fluidity and permeability. mdpi.com
Research has shown that treatment with this compound causes significant morphological changes to bacterial cells, including crumpling, depression, and size reduction as observed through electron microscopy. researchgate.net This physical disruption results in increased membrane permeability, which is a critical factor in its antimicrobial effect. btbuspxb.com The increased permeability leads to the leakage of essential intracellular components, including ions, nucleic acids (DNA and RNA), and proteins. nih.govnih.govresearchgate.net This loss of cellular contents disrupts the internal osmotic balance and cellular functions.
Furthermore, this compound has been found to reduce the cell's membrane potential (MP), which is crucial for maintaining cellular energy and transport processes. mdpi.comresearchgate.net In some bacteria, such as Pseudomonas fragi, it can also disrupt the synthesis pathway of extracellular lipopolysaccharide, a key component of the outer membrane in Gram-negative bacteria. mdpi.com The induction of oxidative stress at the membrane level has also been identified as a contributing factor, leading to lipid peroxidation and further membrane damage. nih.govresearchgate.net
| Observed Effect | Consequence | Target Microorganism Example |
|---|---|---|
| Increased Membrane Permeability | Leakage of intracellular macromolecules (DNA, RNA, proteins) | Pseudomonas fluorescens nih.govresearchgate.net |
| Altered Cell Morphology | Crumpling, depression, and lysis of the cell | Klebsiella pneumoniae nih.gov |
| Reduced Membrane Potential | Disruption of cellular transport and energy processes | Pseudomonas fluorescens researchgate.net |
| Induction of Oxidative Stress | Lipid peroxidation and membrane damage | Klebsiella pneumoniae nih.govresearchgate.net |
Beyond direct membrane damage, this compound significantly interferes with crucial cellular metabolic pathways, particularly those related to energy production. mdpi.comresearchgate.net This disruption of energy homeostasis is a key aspect of its antimicrobial action. The compound has been shown to inhibit cellular respiration and the activity of respiratory chain dehydrogenase, which are fundamental processes for generating ATP. btbuspxb.comresearchgate.net
Studies have demonstrated that this compound inhibits the activity of several key enzymes involved in central metabolism. nih.gov These include enzymes of the tricarboxylic acid (TCA) cycle and glycolysis, such as succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), and pyruvate (B1213749) kinase (PK). nih.govmdpi.comresearchgate.net By targeting these enzymes, the compound effectively disrupts the primary energy-producing pathways within the microbial cell.
| Enzyme | Metabolic Pathway | Effect of Compound |
|---|---|---|
| Succinate Dehydrogenase (SDH) | Tricarboxylic Acid (TCA) Cycle & Electron Transport Chain | Activity significantly inhibited nih.govresearchgate.net |
| Malate Dehydrogenase (MDH) | Tricarboxylic Acid (TCA) Cycle | Activity significantly inhibited nih.govresearchgate.net |
| Pyruvate Kinase (PK) | Glycolysis | Activity significantly inhibited nih.govresearchgate.net |
| ATPase | ATP Synthesis/Hydrolysis | Activity significantly inhibited nih.govresearchgate.netnih.gov |
The disruptive effects of this compound extend to interactions with vital intracellular macromolecules. While the leakage of DNA, RNA, and proteins is a direct result of compromised membrane integrity, the compound can also interfere with the function of these molecules within the cell. nih.govnih.govresearchgate.net
Some evidence also points towards an indirect interaction with genetic material. The generation of free radicals, a consequence of the oxidative stress induced by this compound, can lead to DNA damage, further contributing to its bactericidal effect. mdpi.com
In addition to the general antimicrobial mechanisms, this compound exhibits specific modes of action against fungi, primarily by targeting the cell wall and the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. bjournal.org The fungal cell wall, which is absent in animal cells, provides structural support and protection. Evidence suggests that this compound can interfere with the synthesis or maintenance of the cell wall. bjournal.org This is supported by findings that the minimum inhibitory concentration (MIC) of the compound increases in the presence of an osmotic protectant like sorbitol, indicating that cell wall damage is a likely mechanism of action. bjournal.orgmdpi.com Molecular docking studies predict an interaction with 1,3-β-glucan synthase, a key enzyme in cell wall biosynthesis. bjournal.org
A primary target for many antifungal agents is the ergosterol biosynthesis pathway, and this compound appears to act on this pathway as well. frontiersin.orgnih.gov It has been shown to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity. mdpi.com Furthermore, predictive molecular docking analyses have identified potential interactions with key enzymes in the ergosterol pathway, including lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene) and Δ14-sterol reductase. bjournal.org Inhibition of these enzymes would disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the structure and function of the fungal cell membrane. bjournal.orgfrontiersin.org
Antioxidant Action Mechanisms
This compound possesses antioxidant properties, which are primarily attributed to its ability to scavenge free radicals. nih.govnih.gov Free radicals are highly reactive molecules that can cause oxidative damage to cellular components like DNA, proteins, and lipids, contributing to various disease processes. Antioxidants neutralize these radicals, thereby mitigating cellular damage.
The primary antioxidant mechanism of this compound is its capacity to act as a free radical scavenger. uotechnology.edu.iq This activity has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydrogen peroxide (H₂O₂) scavenging methods. uotechnology.edu.iq In these assays, the compound donates a hydrogen atom or an electron to the free radical, neutralizing it and terminating the radical chain reaction. nih.gov
Studies have quantified this scavenging ability, showing a concentration-dependent effect. For instance, at a concentration of 50 µg/mL, this compound exhibited a scavenging activity of 50.57% against the DPPH radical and 56.36% against hydrogen peroxide. uotechnology.edu.iqresearchgate.net While its activity is considered moderate when compared to potent antioxidants like ascorbic acid, it nonetheless demonstrates a substantial protective effect against oxidant-induced genotoxicity. nih.govuotechnology.edu.iq However, it is noted that its radical scavenging potential is lower than that of phenolic compounds such as eugenol (B1671780) and thymol. mdpi.com
| Assay | Concentration | Scavenging Activity (%) |
|---|---|---|
| DPPH Radical Scavenging uotechnology.edu.iqresearchgate.net | 5 µg/mL | 12.8% |
| 10 µg/mL | 18.38% | |
| 25 µg/mL | 33.3% | |
| 50 µg/mL | 50.57% | |
| Hydrogen Peroxide (H₂O₂) Scavenging uotechnology.edu.iq | 5 µg/mL | 9.0% |
| 10 µg/mL | 16.36% | |
| 25 µg/mL | 20.0% | |
| 50 µg/mL | 56.36% |
Influence on Oxidative Stress Pathways
This compound, commonly known as linalool, has demonstrated significant effects on oxidative stress pathways in various in vitro models. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Linalool has been shown to counteract oxidative stress through several mechanisms.
In studies using in vitro models of Parkinson's disease, linalool has been effective in suppressing the generation of ROS. mdpi.com It has also been observed to positively influence the small-molecule antioxidant capacity of neuronal cells, which is often diminished by toxins that induce oxidative stress. mdpi.com Linalool's neuroprotective effects are further highlighted by its ability to reduce mitochondrial ROS and calcium levels, thereby preserving mitochondrial membrane potential in the face of excitotoxicity. nih.gov
Research on PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress has shown that linalool can protect cells from damage. unica.itdoaj.org It achieves this by preventing the increase in lactate (B86563) dehydrogenase (LDH) release, counteracting the overproduction of intracellular ROS, and reducing apoptosis. unica.itdoaj.org Furthermore, linalool has been found to prevent the generation of ROS and the activation of Ca²⁺ in the mitochondria of hippocampal regions, which is a key mechanism in glutamate-induced oxidative stress and subsequent apoptosis. researchgate.net
In models of oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model for ischemic stroke, (-)-linalool (B1674924) has been shown to significantly reduce intracellular oxidative stress. nih.gov This antioxidant effect is correlated with the restoration of the activities of superoxide (B77818) dismutase (SOD) and catalase, two crucial antioxidant enzymes. nih.gov The compound itself has been demonstrated to scavenge peroxyl radicals. nih.gov Additionally, linalool has been found to protect against sodium nitroprusside (SNP)-induced cytotoxicity by decreasing the production of nitric oxide (NO) and exhibiting antioxidant properties.
The activation of the nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway is another mechanism through which linalool exerts its antioxidant effects. In a model of Pasteurella multocida-induced lung inflammation, linalool increased superoxide dismutase activity, reduced the accumulation of ROS, and increased Nrf2 expression. nih.gov
Table 1: Influence of this compound on Oxidative Stress Pathways
| Experimental Model | Key Findings |
|---|---|
| In vitro Parkinson's disease models | Suppresses reactive oxygen species (ROS) generation; Elevates small-molecule antioxidant capacity (SMAC). mdpi.com |
| Glutamate-induced oxidative stress in neuronal HT-22 cells | Reduces mitochondrial ROS and calcium levels; Preserves mitochondrial membrane potential. nih.gov |
| H₂O₂-exposed PC12 cells | Protects against cell viability reduction; Prevents lactate dehydrogenase (LDH) release; Counteracts intracellular ROS overproduction; Reduces apoptosis. unica.itdoaj.org |
| Oxygen-glucose deprivation/reoxygenation (OGD/R) in cortical neurons | Significantly reduces intracellular oxidative stress; Restores activities of superoxide dismutase (SOD) and catalase. nih.gov |
| Sodium nitroprusside (SNP)-induced cytotoxicity in SH-SY5Y cells | Decreases the production of nitric oxide (NO). |
| Pasteurella multocida-induced lung inflammation | Increased superoxide dismutase activity; Reduced accumulation of ROS; Increased Nrf2 expression. nih.gov |
Anti-inflammatory Action Mechanisms
The anti-inflammatory properties of this compound are well-documented and are attributed to its ability to modulate various components of the inflammatory response.
Linalool has been shown to exert its anti-inflammatory effects by influencing critical signaling cascades associated with inflammation. A primary mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com In a model of inflammation induced by lipopolysaccharides (LPS), linalool inhibited the activation of NF-κB in a dose-dependent manner. nih.gov It has also been found to suppress the expression of toll-like receptor 4 (TLR4) pathway signaling molecules, which are upstream of NF-κB. nih.gov
Furthermore, linalool effectively downregulates the activation of mitogen-activated protein kinases (MAPKs), which are key regulators of inflammation. researchgate.net In the context of ovalbumin-induced airway inflammation, linalool was found to suppress the activation of MAPKs and NF-κB. researchgate.net The compound also dose-dependently decreased the levels of protein kinase B (AKT) activation in lung tissues. researchgate.net In BV2 microglia cells stimulated with LPS, linalool inhibited NF-κB activation and induced the nuclear translocation of Nrf2, activating the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which has anti-inflammatory effects. nih.govnih.gov
A significant aspect of linalool's anti-inflammatory action is its ability to inhibit the production and release of various inflammatory mediators. In LPS-stimulated BV2 microglia cells, linalool inhibited the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner. nih.gov Similarly, in a model of inflammation induced by LPS, linalool inhibited the synthesis of TNF-α, IL-1β, NO, and PGE2. nih.gov
In differentiated SH-SY5Y cells used as an in vitro model for Parkinson's disease, linalool treatment reduced the secretion of interleukin-6 (IL-6). mdpi.com Studies have also shown that (-)-linalool can significantly inhibit nitrite (B80452) accumulation in the culture medium of LPS-stimulated macrophage cell line J774.A1, suggesting an inhibition of inducible nitric oxide synthase (iNOS) enzyme activity. nih.gov However, its effect on inhibiting PGE2 release and cyclooxygenase-2 (COX-2) expression was less pronounced. nih.gov In the context of airway inflammation, linalool decreased the levels of inducible nitric oxide synthase (iNOS) expression. researchgate.net
Table 2: Modulation of Inflammatory Pathways and Mediators by this compound
| Target | Effect | Experimental Model |
|---|---|---|
| Signaling Cascades | ||
| NF-κB | Inhibition of activation. nih.govmdpi.com | LPS-induced inflammation models. nih.gov |
| MAPKs | Downregulation of activation. researchgate.net | Ovalbumin-induced airway inflammation. researchgate.net |
| Nrf2/HO-1 | Activation of the signaling pathway. nih.govnih.gov | LPS-stimulated BV2 microglia cells. nih.gov |
| Inflammatory Mediators | ||
| TNF-α | Inhibition of production. nih.govnih.gov | LPS-stimulated BV2 microglia cells. nih.gov |
| IL-1β | Inhibition of production. nih.govnih.gov | LPS-stimulated BV2 microglia cells. nih.gov |
| IL-6 | Reduction of secretion. mdpi.com | Differentiated SH-SY5Y cells. mdpi.com |
| Nitric Oxide (NO) | Inhibition of production. nih.govnih.gov | LPS-stimulated BV2 microglia cells. nih.gov |
| Prostaglandin E2 (PGE2) | Inhibition of production. nih.gov | LPS-stimulated BV2 microglia cells. nih.gov |
| iNOS | Inhibition of expression and/or activity. researchgate.netnih.gov | Ovalbumin-induced airway inflammation; LPS-stimulated macrophages. researchgate.netnih.gov |
Insecticidal Action Mechanisms
This compound is recognized for its insecticidal properties and is utilized in various pest control applications. The primary mechanism of its insecticidal action involves its effect on the nervous system of insects. epa.gov It is used to control a range of pests including fleas, ticks, mites, spiders, and mosquitoes. epa.gov
Linalool is considered to have a repellent effect on insects and also exhibits insecticidal activity upon direct contact. tandfonline.com In studies evaluating its efficacy against the velvetbean caterpillar, Anticarsia gemmatalis, both linalool and the essential oil of Cinnamomum camphora (which is rich in linalool) demonstrated rapid action, causing high mortality within the first 24 hours of exposure. tandfonline.com Pure linalool was found to be more potent than the essential oil, achieving 100% mortality at a lower concentration. tandfonline.com
Furthermore, linalool has been found to be effective in killing spider mites and their eggs. google.com It has also demonstrated ovicidal activity against flea eggs. google.com The compound is a component of essential oils that have shown promising larvicidal activity against mosquitoes such as Aedes aegypti. researchgate.net
In Vitro Studies on Other Biological Modulations
Anxiolytic Effects: The anxiolytic (anxiety-reducing) effects of linalool are thought to be mediated through the modulation of neurotransmitter systems. caringsunshine.com Inhalation of linalool has been shown to produce calming effects and reduce stress-induced behaviors in animal models. caringsunshine.com The anxiolytic-like effects of linalool are believed to be mediated by γ-aminobutyric acid (GABA)ergic transmission via benzodiazepine (B76468) (BDZ)-responsive GABAA receptors. nih.gov This is supported by findings that the anxiolytic effects were antagonized by flumazenil, a benzodiazepine antagonist. nih.govsci.news The effects are triggered by olfactory input, as they were not observed in anosmic mice. nih.govsci.news
Neuroprotective Effects: Linalool's neuroprotective properties are closely linked to its antioxidant and anti-inflammatory activities. unica.itdoaj.org It has been shown to protect neuronal cells from oxidative stress-induced damage. unica.itdoaj.org In models of glutamate-induced excitotoxicity, linalool demonstrated a potential neuroprotective effect by reducing mitochondrial ROS and calcium levels. nih.gov It also attenuated oxygen-glucose deprivation/reoxygenation-evoked cortical neuronal injury. nih.gov Furthermore, (-)-linalool has been found to inhibit glutamate (B1630785) release both in vitro and in vivo.
Analgesic and Antinociceptive Effects: Linalool has demonstrated analgesic and antinociceptive (pain-reducing) properties in various experimental models. nih.govresearchgate.net The antinociceptive effect of (-)-linalool has been attributed to the stimulation of cholinergic, opioidergic, and dopaminergic systems, as well as its local anesthetic activity and blockade of N-Methyl-d-aspartate (NMDA) receptors. nih.govresearchgate.net The reduction of NO production is also considered a contributing factor to its antinociceptive effect. nih.gov In a model of inflammatory pain, the antinociceptive effect of (-)-linalool was reversed by both the opioid receptor antagonist naloxone (B1662785) and the muscarinic receptor antagonist atropine, suggesting the involvement of opioidergic and cholinergic systems. nih.gov
Table 3: Summary of Other In Vitro Biological Modulations of this compound
| Biological Activity | Cellular/Molecular Target/Mechanism |
|---|---|
| Anxiolytic | Modulation of GABAergic transmission via benzodiazepine-responsive GABAA receptors. nih.govsci.news |
| Neuroprotective | Reduction of mitochondrial ROS and calcium levels; Inhibition of glutamate release; Antioxidant and anti-inflammatory actions. nih.govnih.gov |
| Analgesic/Antinociceptive | Stimulation of cholinergic, opioidergic, and dopaminergic systems; Blockade of NMDA receptors; Reduction of nitric oxide (NO) production. nih.govnih.govresearchgate.net |
Receptor Interactions and Signaling Pathways (e.g., Anticancer Activity)
The anticancer properties of 3,7-Dimethyl-1,6-octadien-3-ol, commonly known as linalool, have been attributed to its ability to modulate various receptor interactions and intracellular signaling pathways. Research has demonstrated its efficacy in inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in a range of cancer cell lines. The primary mechanisms involve the regulation of key signaling cascades that control cell cycle progression and survival.
One of the principal pathways affected by linalool is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation. Studies have shown that linalool can inhibit the phosphorylation of Akt and mTOR, leading to a downstream decrease in protein synthesis and cell growth nih.gov. This inhibition has been observed in colorectal cancer cells, where it contributes to the suppression of the malignant process nih.govresearchgate.net.
In addition to the Akt/mTOR pathway, linalool has been found to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly the JAK2/STAT3 signaling cascade nih.govresearchgate.net. By inhibiting the phosphorylation of JAK2 and STAT3, linalool can interfere with the transcription of genes involved in cell survival and proliferation nih.gov. This mechanism has also been implicated in its anticancer effects on colorectal cancer cells nih.govresearchgate.net.
Furthermore, linalool's pro-apoptotic activity is mediated through the upregulation of the tumor suppressor protein p53 nih.govspandidos-publications.comresearchgate.net. The activation of p53 can trigger cell cycle arrest and initiate the intrinsic apoptotic pathway spandidos-publications.com. In leukemia cells, for instance, linalool has been shown to induce apoptosis by increasing the expression of p53 and cyclin-dependent kinase inhibitors (CDKIs) nih.govresearchgate.net. This leads to cell cycle arrest, primarily at the G0/G1 phase nih.govspandidos-publications.com.
The mitogen-activated protein kinase (MAPK) pathway is another significant target of linalool in cancer cells. It has been reported to inhibit the phosphorylation of key components of this pathway, such as ERK, JNK, and p38 proteins nih.gov. The modulation of the MAPK pathway is instrumental in linalool's ability to induce apoptosis and inhibit the survival of various cancer cells, including those of T-cell acute lymphoblastic leukemia and liver cancer nih.gov.
Linalool's anticancer activity also involves the extrinsic death receptor-dependent apoptotic pathway nih.govspandidos-publications.com. In prostate cancer cells, it has been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways spandidos-publications.com. Moreover, in-silico studies have suggested a potential interaction between linalool and the BRAF protein, a key component of the MAPK signaling pathway, indicating a direct receptor interaction might be involved in its mechanism of action nih.gov.
The table below summarizes the key research findings on the receptor interactions and signaling pathways affected by 3,7-Dimethyl-1,6-octadien-3-ol (linalool) in various cancer cell lines.
| Cancer Type | Cell Line(s) | Key Signaling Pathways Affected | Observed Effects |
| Colorectal Cancer | HCT116, SW480 | AKT/mTOR, JAK2/STAT3 | Inhibition of cell growth, migration, and invasion; Increased cell death nih.govresearchgate.net |
| Leukemia | U937 | p53, CDKIs | Cell cycle arrest at G0/G1 phase, Apoptosis nih.gov |
| Cervical Cancer | HeLa | p53, CDKIs | Apoptosis nih.gov |
| Prostate Cancer | 22Rv1, DU145, PC-3 | Intrinsic and extrinsic apoptotic pathways, p53 | Inhibition of cell proliferation, Induction of apoptosis, Cell cycle arrest nih.govspandidos-publications.com |
| Lung Cancer | A549 | BRAF (potential interaction) | Inhibition of cell proliferation and migration nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | - | Decreased cell viability, Induction of apoptosis researchgate.net |
| Liver Cancer | HepG2 | Ras, MAPK, Akt/mTOR | Induction of apoptosis nih.gov |
Biotechnological Production and Ecological Relevance of 3,7 Dimethyl 1,7 Octadien 3 Ol
Microbial Fermentation for Industrial Production
The industrial production of 3,7-Dimethyl-1,7-octadien-3-ol, commonly known as linalool (B1675412), through microbial fermentation presents a promising and sustainable alternative to traditional chemical synthesis or extraction from botanical sources. nih.gov This biotechnological approach leverages engineered microorganisms to convert simple carbon sources into high-value linalool. Key challenges in this field include the inherent cytotoxicity of linalool to microbial hosts and the instability of the genetic pathways engineered into them. nih.govmdpi.com To overcome these hurdles, research has focused on extensive metabolic engineering of microbial strains and the precise control of fermentation conditions within bioreactors. An aqueous-organic biphasic fermentation system is often employed, using an organic solvent like isopropyl myristate for in situ extraction, which helps to alleviate product cytotoxicity and improve yields. nih.gov
Engineering of Yeast and Bacterial Strains
Metabolic engineering of both yeast and bacteria has been pivotal in achieving significant titers of linalool. A common strategy involves the introduction of a heterologous mevalonate (B85504) (MVA) pathway, which serves to increase the supply of the precursor molecule geranyl diphosphate (B83284) (GPP). nih.govresearchgate.net This precursor is then converted to linalool by a specific linalool synthase (LinS) enzyme.
Bacterial Engineering:
Escherichia coli has been extensively engineered for linalool production. Strategies include stabilizing production pathways by eliminating repetitive DNA sequences that can lead to the excision of pathway components from plasmids. nih.gov To create more stable production strains, the entire linalool pathway can be integrated directly into the E. coli genome, removing the need for antibiotics to maintain the plasmids. nih.gov Researchers have successfully expressed (3R)-linalool synthase from Streptomyces clavuligerus (bLIS) in E. coli. researchgate.net By optimizing the expression of key enzymes and GPP synthase, production has been significantly enhanced, with fed-batch fermentation in a 1.3-L fermenter yielding up to 1,027.3 mg L⁻¹ of R-(-)-linalool. researchgate.net
Pantoea ananatis , another bacterium, has been engineered to produce high levels of enantiopure (S)-linalool. nih.gov In one study, the (S)-linalool synthase (AaLINS) from Actinidia arguta was expressed. The solubility and activity of this enzyme were improved by fusing it with a halophilic β-lactamase. nih.gov This engineered strain, combined with an optimized MVA pathway, achieved a titer of 4.7 ± 0.3 g/L in a biphasic fermentation system, one of the highest reported microbial production levels for a monoterpene. nih.gov
Yeast Engineering:
Yeast, such as Saccharomyces cerevisiae, is also a common host for producing valuable chemicals. Genetic recombination techniques have been used to establish linalool production in yeast. google.com The MVA pathway, naturally present in eukaryotes like yeast, provides the necessary precursors (isopentenyl diphosphate and dimethylallyl diphosphate) which condense to form GPP, the substrate for linalool synthase. google.com
Table 1: Examples of Engineered Microbial Strains for this compound Production
Optimization of Bioreactor Conditions
Optimizing the physical and chemical environment within a bioreactor is critical for maximizing the yield and productivity of linalool fermentation. alicat.com This involves the precise control of several key process parameters.
Temperature, pH, and Dissolved Oxygen: These fundamental parameters must be tightly controlled to ensure optimal enzyme activity and cell health. alicat.commdpi.com For instance, in E. coli fermentations for linalool production, cultures are often grown at 37°C to establish biomass and then shifted to a lower temperature, such as 30°C, after induction to enhance protein folding and product formation. nih.gov
Nutrient Feeding Strategy: Fed-batch cultivation is a common strategy to achieve high cell densities and maintain productivity over an extended period. researchgate.net This involves the controlled addition of a carbon source (e.g., glucose) and other essential nutrients to the bioreactor, preventing substrate limitation and the accumulation of inhibitory byproducts. alicat.com
Process Intensification: A primary goal in bioreactor optimization is to increase the density of productive cells. This can be achieved through perfusion strategies, where fresh medium is continuously added while old medium is removed, allowing for much higher cell densities and consequently, higher volumetric productivity. alicat.com
Automated Monitoring and Control: Advanced bioreactor systems utilize automated sensors to monitor parameters like pH, cell density, and nutrient levels in real-time. alicat.commdpi.com This allows for immediate adjustments to the feeding strategy or other conditions, maintaining the culture in an optimal state for production.
Synthetic Biology Approaches for Novel Production Platforms
Synthetic biology offers a sophisticated toolkit for engineering microorganisms, moving beyond simple gene insertion to the comprehensive redesign of metabolic networks for chemical production. dntb.gov.ua These approaches are being applied to create novel and more efficient platforms for synthesizing this compound. This involves designing, building, and optimizing genetic circuits, metabolic pathways, and even entire genomes.
Advanced tools such as CRISPR/Cas9 enable precise and multiplexed genome editing, allowing for the simultaneous modification of multiple genes to fine-tune metabolic pathways and eliminate competing reactions. dntb.gov.ua Furthermore, synthetic biology facilitates the development of dynamic regulatory systems. For example, biosensors that detect the concentration of a metabolic intermediate can be engineered to control the expression of pathway enzymes. This creates a self-regulating feedback loop, balancing metabolic flux and preventing the buildup of toxic intermediates. dntb.gov.ua These advanced engineering strategies are crucial for developing robust microbial strains that can produce specialty chemicals like linalool efficiently and at an industrial scale.
Ecological Role in Plant-Environment Interactions
This compound is a naturally occurring monoterpene alcohol found in the essential oils of numerous plants. google.combiosynth.com It plays a significant role in the chemical ecology of plants, mediating their interactions with the surrounding environment, including pollinators and herbivores.
Interspecies Chemical Communication
Linalool functions as a semiochemical, a chemical substance that carries a message between organisms. eolss.net These interactions can be beneficial to both the emitter and receiver (synomones) or have different effects on the participants (allomones and kairomones).
Pollinator Attraction (Synomone): The floral scents of many plants, containing linalool, act as synomones to attract insect pollinators. For instance, simple terpenes including linalool, myrcene, and limonene (B3431351) in alfalfa flowers help honeybees locate the flowers, a relationship that benefits both the plant (pollination) and the bee (nectar source). eolss.net
Insect-Insect Communication (Allomone/Kairomone): Linalool also plays a role in the chemical communication between insects. For example, in bark beetles of the genus Ips, males produce pheromone blends to attract other beetles to colonize trees. The beetle Ips pini produces linalool as part of its pheromone blend. Interestingly, this same linalool can act as an inhibitor to a competing species, Ips paraconfusus, helping to mediate interspecies competition for resources. eolss.net In this context, linalool acts as a synomone by allowing the species to avoid direct competition. eolss.net
Environmental Fate and Biotransformation in Ecosystems
The environmental fate of this compound, commonly known as linalool, is governed by its physicochemical properties, which dictate its distribution and persistence in various environmental compartments, including the atmosphere, water, and soil. As a volatile organic compound (VOC), its transformation is influenced by both abiotic and biotic processes.
Atmospheric Fate
When released into the atmosphere, this compound exists predominantly in the vapor phase. nih.gov Its degradation in the troposphere is rapid, primarily driven by reactions with photochemically produced oxidants. The primary degradation pathways are reactions with hydroxyl radicals (•OH) and ozone (O₃). The estimated half-life for the vapor-phase reaction with hydroxyl radicals is approximately 3.2 hours. nih.gov The reaction with ozone is even faster, with an estimated half-life of about 38 minutes. nih.gov These rapid degradation rates indicate that linalool does not persist for long periods in the atmosphere. europa.eu The oxidation by hydroxyl radicals can result in the formation of various transformation products, including acetone (B3395972), formaldehyde, glycolaldehyde, and methyl vinyl ketone (MVK). acs.org
Aquatic Fate
In aquatic environments, the fate of this compound is influenced by several processes. It is considered readily biodegradable and may be harmful to aquatic life with long-lasting effects. basf.combasf.com Volatilization from water surfaces is a significant removal mechanism. nih.gov The estimated volatilization half-life is about 2.4 days for a model river and 21 days for a model lake. nih.gov While it may adsorb to suspended solids and sediment, its bioconcentration potential in aquatic organisms is considered low to moderate, with an estimated bioconcentration factor (BCF) of 106. nih.gov Studies on its toxicity have determined LC50 values of >28.8 ppm for Rainbow Trout and 36.8 ppm for Bluegill, classifying it as practically non-toxic to slightly toxic to these freshwater fish. epa.gov
Soil Fate
When released to soil, this compound is expected to have very high mobility. nih.gov Volatilization from moist and dry soil surfaces can be an important process. nih.gov While specific data on its biodegradation rate in soil is limited, its known susceptibility to microbial transformation suggests this is a viable degradation pathway. nih.govmdpi.com
Biotransformation in Ecosystems
Microbial biotransformation is a key process in the degradation of this compound in various ecosystems. mdpi.com A variety of microorganisms, particularly fungi and yeasts, are capable of metabolizing this monoterpenoid through several reaction pathways. nih.govoup.com
The primary microbial transformation reactions include hydroxylation, epoxidation of the double bond, and subsequent cyclization. mdpi.comnih.gov One of the key initial steps is the hydroxylation at the C-8 carbon, which can be an intermediate step leading to the formation of cyclic ethers. mdpi.com
Fungal species have been extensively studied for their ability to transform linalool. For instance, Aspergillus niger and Botrytis cinerea can produce different isomers of lilac aldehyde and lilac alcohol from linalool, with 8-hydroxylinalool as a postulated intermediate. nih.gov The major products of these fungal biotransformations are often linalool oxides and 8-hydroxylinalool. nih.gov The fungus Corynespora cassiicola has been identified as a particularly efficient and highly stereoselective biocatalyst, capable of converting linalool to linalool oxides with a yield close to 100%. nih.gov The biotransformation of racemic (±)-linalool can lead to various stereoisomers of furanoid and pyranoid linalool oxides. mdpi.comnih.gov
The table below summarizes the key environmental fate parameters for this compound.
Table 1: Environmental Fate and Half-Life of this compound| Environmental Compartment | Process | Estimated Half-Life | Reference |
|---|---|---|---|
| Atmosphere | Reaction with Hydroxyl Radicals | ~3.2 hours | nih.gov |
| Reaction with Ozone | ~38 minutes | nih.gov | |
| Aquatic (Model River) | Volatilization | ~2.4 days | nih.gov |
| Aquatic (Model Lake) | Volatilization | ~21 days | nih.gov |
The following table details the microorganisms involved in the biotransformation of this compound and the resulting products.
Table 2: Microbial Biotransformation of this compound
| Microorganism | Major Transformation Products | Reference |
|---|---|---|
| Aspergillus niger | Linalool oxides, 8-hydroxylinalool, Lilac aldehyde isomers, Lilac alcohol isomers | nih.gov |
| Botrytis cinerea | Linalool oxides, 8-hydroxylinalool, Lilac aldehyde isomers, Lilac alcohol isomers | nih.gov |
| Corynespora cassiicola | Linalool oxides (furanoid and pyranoid) | nih.gov |
| Saccharomyces cerevisiae | Citronellol, Nerol, Geranyl acetate (B1210297) | oup.com |
| Fusarium strains | 6-methylhept-5-en-2-ol | mdpi.com |
Q & A
Q. What are the critical safety considerations and handling protocols for 3,7-Dimethyl-1,7-octadien-3-ol in laboratory settings?
- Methodological Answer : Prioritize safety using OSHA and GHS guidelines. Avoid skin/eye contact (use gloves, goggles) and ensure ventilation. For spills, evacuate the area, use inert absorbents, and dispose via hazardous waste protocols. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to safety data sheets (SDS) for specific hazard statements (e.g., irritant classification) .
Q. What synthetic pathways are commonly employed to produce this compound, and how is purity ensured?
- Methodological Answer : Synthesis often involves hydrogenation of precursors like 3,7-dimethyl-7-hydroxyoctanal using nickel catalysts under controlled pressure. Purification employs distillation or chromatography (e.g., GC-MS). Characterization uses NMR (¹H/¹³C) and FT-IR to confirm structure and purity. Cross-validate with CAS registry data (624-15-7) and regulatory databases .
Q. How can researchers analytically identify and quantify this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Use GC-MS or HPLC coupled with mass spectrometry for separation and quantification. For volatile analysis (e.g., in wines), headspace solid-phase microextraction (HS-SPME) enhances sensitivity. Calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects. Reference ECLASS and PubChem for spectral libraries .
Q. What are the primary biochemical roles of this compound in plant-fungal interactions?
- Methodological Answer : Study its role in patulin biosynthesis using Penicillium expansum cultures. Monitor mycotoxin levels via HPLC and assess enzyme activity (e.g., glucose oxidase) under varying concentrations. Use gene knockout models to validate pathways. Field studies can correlate natural presence with plant defense responses .
Advanced Research Questions
Q. How can researchers design experiments to investigate enzyme inhibition mechanisms of this compound?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten) with purified enzymes (e.g., glucose oxidase). Use spectrophotometry to track substrate depletion. Compare IC₅₀ values under varying pH/temperature. Molecular docking simulations (e.g., AutoDock) predict binding sites. Validate with X-ray crystallography or cryo-EM for structural insights .
Q. How should researchers address contradictory data in terpene concentration studies (e.g., inter-sample variability in wine matrices)?
- Methodological Answer : Implement randomized block designs to control variables (e.g., vintage year, fermentation conditions). Use ANOVA or mixed-effects models for statistical analysis. Replicate experiments with larger sample sizes. Cross-validate with orthogonal methods (e.g., GC-MS vs. LC-MS) to resolve analytical discrepancies .
Q. What methodologies are effective in elucidating the antimicrobial mechanisms of this compound against multidrug-resistant pathogens?
- Methodological Answer : Perform time-kill assays and membrane permeability tests (e.g., SYTOX Green uptake). Use transcriptomics (RNA-seq) to identify gene expression changes in pathogens. Combine with proteomics to assess enzyme inhibition. Compare with structurally related compounds (e.g., linalool) to isolate functional groups driving activity .
Q. How can researchers assess the stability and degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring. Use LC-QTOF-MS to identify degradation products (e.g., oxidation to aldehydes). Model photodegradation with UV exposure and assess half-life via first-order kinetics. Cross-reference ECHA and EPA databases for ecotoxicological profiles .
Q. What interdisciplinary approaches integrate synthetic chemistry and systems biology to optimize this compound applications?
- Methodological Answer : Combine metabolic engineering (e.g., yeast expression systems for biosynthesis) with cheminformatics to predict bioactive derivatives. Use CRISPR-Cas9 to enhance microbial production yields. Validate with in silico ADMET models and in vivo efficacy studies. Collaborate across synthetic biology, enzymology, and pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
